



Application Notes and Protocols: Caspase Activity Assay for LY2090314-Induced Apoptosis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

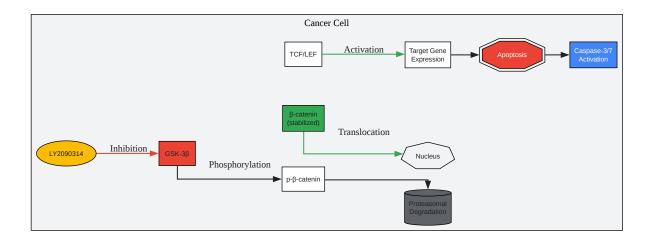
LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Inhibition of GSK-3 by **LY2090314** has been shown to activate the Wnt/ β -catenin signaling pathway, leading to the stabilization and nuclear translocation of β -catenin.[1][2] This activation has been demonstrated to induce potent apoptotic cell death in various cancer cell lines, including melanoma and neuroblastoma.[1][3]

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade-like fashion during apoptosis. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate effector caspases (e.g., caspase-3 and -7). Activated effector caspases are responsible for the cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical changes associated with apoptosis. Therefore, measuring caspase activity is a reliable method for quantifying apoptosis.

This document provides detailed protocols for assessing **LY2090314**-induced apoptosis by measuring the activity of caspase-3 and -7, the primary executioner caspases. The provided methodologies are based on commercially available luminescent and fluorescent assays that are amenable to high-throughput screening.



Signaling Pathway of LY2090314-Induced Apoptosis



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Caption: LY2090314 inhibits GSK-3, leading to β -catenin stabilization and apoptosis.

Data Presentation

The following tables summarize the quantitative data on caspase-3/7 activity in cancer cell lines treated with **LY2090314**.

Table 1: Dose-Dependent Caspase-3/7 Activity in Melanoma Cell Lines



Cell Line	LY2090314 Concentration	Treatment Duration	Fold Increase in Caspase-3/7 Activity (vs. Control)
A375	10 nM	72 hours	~2.5
30 nM	72 hours	~4.0	
100 nM	72 hours	~5.5	_
M14	10 nM	72 hours	~3.0
30 nM	72 hours	~5.0	
100 nM	72 hours	~6.0	_

Data are approximated from graphical representations in Atkinson J, et al. PLoS One. 2015.

Table 2: Caspase-3/7 Activity in Neuroblastoma Cell Lines

Cell Line	LY2090314 Concentration	Treatment Duration	Observation
NGP	10 nM - 100 nM	48 hours	Dose-dependent significant increase in luminescence
SK-N-AS	10 nM - 100 nM	48 hours	Dose-dependent significant increase in luminescence
SH-SY-5Y	10 nM - 100 nM	48 hours	Dose-dependent significant increase in luminescence

Data are summarized from findings in Kunnimalaiyaan M, et al. BMC Cancer. 2018. The study also noted at least a 2-fold increase in cleaved PARP and caspase-3 protein expression with treatment.[1]



Experimental Protocols

Protocol 1: Luminescent Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.

Materials:

- LY2090314 stock solution (in DMSO)
- Cell culture medium appropriate for the cell line
- 96-well white-walled, clear-bottom tissue culture plates
- Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
- · Multichannel pipette
- Plate-reading luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - \circ Seed cells in a 96-well white-walled plate at a density of 5,000-20,000 cells per well in 80 μ L of culture medium. The optimal seeding density should be determined empirically for each cell line.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of LY2090314 in culture medium from the stock solution. A final DMSO concentration of <0.1% is recommended.



- Add 20 μL of the LY2090314 dilutions to the respective wells to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 nM).
- Include vehicle control wells (medium with the same concentration of DMSO as the highest LY2090314 concentration).
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Caspase-3/7 Assay:
 - Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature for 30 minutes before use.
 - Add 100 μL of the Caspase-Glo® 3/7 Reagent to each well.
 - Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
 - Incubate the plate at room temperature for 1 to 3 hours, protected from light.
 - Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
 - Subtract the average luminescence value of the blank wells (medium + Caspase-Glo® 3/7 Reagent) from all experimental wells.
 - Calculate the fold change in caspase activity by dividing the average luminescence of the LY2090314-treated wells by the average luminescence of the vehicle control wells.

Protocol 2: Fluorometric Caspase-3 Activity Assay

This protocol is based on the detection of a fluorescent product generated by caspase-3 cleavage of a specific substrate.

Materials:

LY2090314 stock solution (in DMSO)



- Cell culture medium
- 96-well black-walled, clear-bottom tissue culture plates
- Caspase-3 Activity Assay Kit (Fluorometric) (e.g., Cell Signaling Technology, #5723 or similar)
- Lysis Buffer
- Caspase-3 substrate (e.g., Ac-DEVD-AMC)
- Assay Buffer
- Fluorescence microplate reader with excitation at ~380 nm and emission at ~440-460 nm.

Procedure:

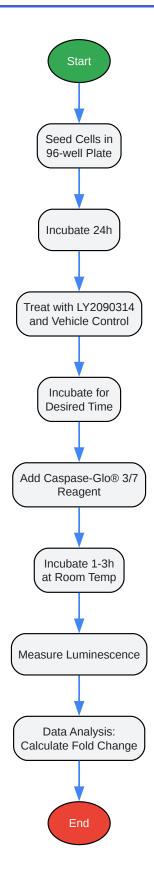
- Cell Culture and Treatment:
 - Seed 1-2 x 10⁶ cells in 100 mm dishes or 6-well plates.
 - Treat the cells with various concentrations of LY2090314 and a vehicle control for the desired time period.
- Cell Lysate Preparation:
 - Collect both adherent and floating cells by centrifugation.
 - Wash the cell pellet once with ice-cold PBS.
 - Resuspend the cells in 50 μL of chilled Lysis Buffer.
 - Incubate on ice for 10 minutes.
 - Centrifuge at 14,000 x g for 5 minutes at 4°C.
 - Transfer the supernatant (cytosolic extract) to a new tube.
 - Determine the protein concentration of each lysate.



- Fluorometric Assay:
 - Add 50 μL of Assay Buffer to each well of a 96-well black plate.
 - $\circ~$ Add 5-50 µg of cell lysate to each well and adjust the final volume to 100 µL with Assay Buffer.
 - Add 10 μL of the caspase-3 substrate to each well.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Read the fluorescence at an excitation of 380 nm and an emission of 440-460 nm.
- Data Analysis:
 - Generate a standard curve using the fluorophore standard (e.g., AMC) provided in the kit.
 - Calculate the caspase-3 activity in each sample based on the standard curve and express it as relative fluorescence units (RFU) or as pmol of AMC released per μg of protein per hour.
 - Calculate the fold increase in activity relative to the vehicle control.

Experimental Workflow





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Caption: Workflow for the luminescent caspase-3/7 activity assay.



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